BenchChemオンラインストアへようこそ!

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

Lipophilicity Permeability Drug Design

This distinctive pyrrolidine building block features a 6-methylpyridazin-3-yl ring—a validated kinase hinge-binding bioisostere—paired with a metabolically shielding –CF3 group (adding ~0.6 log P) and a reactive tertiary hydroxyl handle. Ideal for scaffold-hopping, matched molecular pair (MMP) studies, and SAR exploration targeting glutaminase isoforms or insecticidal receptors. This combination of properties makes it a strategically important starting point for drug and agrochemical development programs. Inquire for custom synthesis, bulk pricing, and fast global delivery.

Molecular Formula C10H12F3N3O
Molecular Weight 247.22
CAS No. 2097936-41-7
Cat. No. B1654078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
CAS2097936-41-7
Molecular FormulaC10H12F3N3O
Molecular Weight247.22
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCC(C2)(C(F)(F)F)O
InChIInChI=1S/C10H12F3N3O/c1-7-2-3-8(15-14-7)16-5-4-9(17,6-16)10(11,12)13/h2-3,17H,4-6H2,1H3
InChIKeyXOXITQULBNYZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol (CAS 2097936-41-7): Chemical Profile and Procurement-Relevant Characteristics


1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol (CAS 2097936-41-7) is a synthetic pyrrolidine derivative characterized by a 6-methylpyridazin-3-yl group at the N1 position and a trifluoromethyl (–CF3) substituent at the 3-position of the pyrrolidine ring, together with a tertiary hydroxyl group . Its molecular formula is C10H12F3N3O (MW 247.22 g/mol) . The compound belongs to the class of α-(trifluoromethyl)pyrrolidines and pyridazinyl-substituted pyrrolidines, a family that has attracted interest in medicinal chemistry due to the combination of the pyridazine ring — a recognized bioisostere of pyrimidine and pyridine — with the pharmacokinetic advantages conferred by the trifluoromethyl group . This specific substitution pattern is not widely reported in primary literature, and the compound currently serves primarily as a research tool and synthetic building block.

Why 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol Cannot Be Interchanged with Other Pyridazine–Pyrrolidine Analogs


Close structural analogs — such as the non-fluorinated 1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol (CAS 1344000-58-3) or the pyridazine-free core 3-(trifluoromethyl)pyrrolidin-3-ol (CAS 196822-27-2) — differ in at least one critical pharmacophoric element. The –CF3 group contributes approximately +0.6 log P units per substituent, alters pKa of the adjacent hydroxyl through its strong electron-withdrawing effect, and has been shown in multiple heterocyclic series to significantly enhance metabolic stability and target-binding affinity . Conversely, the 6-methylpyridazinyl moiety provides a hydrogen-bond-accepting heterocycle that can engage kinase hinge regions and other flat binding pockets, a feature absent in the simple pyrrolidine core . Replacing the compound indiscriminately with an analog lacking either the pyridazine ring or the –CF3 group would predictably alter permeability, target engagement, and metabolic fate, making such substitution scientifically unjustified without explicit comparative profiling data.

Quantitative Comparative Evidence for 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol Selection


Enhanced Lipophilicity Versus the Non-Fluorinated Analog (CAS 1344000-58-3)

Computational property prediction for the target compound yields a consensus calculated log P (clogP) of approximately 1.82, whereas the non-fluorinated analog 1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol (CAS 1344000-58-3) yields a clogP of approximately 0.7–0.9 . The difference of ~0.9–1.1 log P units is consistent with the established contribution of a single –CF3 group to lipophilicity (empirically ~+0.6 log P units, with additional modulation by the local chemical environment) . In medicinal chemistry programs, a log P increase of ~1 unit can translate into a 10-fold increase in partition coefficient, significantly impacting membrane permeability and oral bioavailability potential.

Lipophilicity Permeability Drug Design

Hydrogen-Bond Donor Capacity via Tertiary Hydroxyl: Comparison with the Deoxy Analog

The tertiary hydroxyl group at the 3-position of the pyrrolidine ring provides a hydrogen-bond donor (HBD) count of 1, whereas the deoxy analog 1-(6-methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidine (hypothetical; no CAS assigned) would have an HBD count of 0 . The topological polar surface area (TPSA) for the target compound is approximately 48.99 Ų, compared to an estimated ~30 Ų for the deoxy analog . A single HBD is known to be critical for target engagement in many kinase and receptor binding sites where a directed hydrogen bond is required for affinity; eliminating this donor has been shown in medicinal chemistry campaigns to reduce potency by 10- to 1000-fold depending on the target .

Hydrogen Bonding Target Engagement Solubility

Trifluoromethyl-Driven Metabolic Stability Advantage: Class-Level Evidence from α-(Trifluoromethyl)pyrrolidines

Although direct microsomal stability data for the target compound are not publicly available, the α-(trifluoromethyl)pyrrolidine scaffold has been extensively characterized in medicinal chemistry. In a representative study of pyrrolidine-based kinase inhibitors, replacement of a methyl group by a –CF3 group at the α-position relative to the pyrrolidine nitrogen reduced human liver microsomal (HLM) intrinsic clearance by a median of 60–80% across multiple matched molecular pairs . Furthermore, the trifluoromethyl group sterically and electronically shields the adjacent C–H bonds from cytochrome P450-mediated oxidation, a mechanism that is independent of the specific aromatic substituent on the pyrrolidine nitrogen .

Metabolic Stability In Vitro ADME Microsomal Clearance

Pyridazinyl-Pyrrolidine Scaffold Activity in GLS1 Inhibition: Baseline for Biological Profiling

The 6-methylpyridazin-3-yl pyrrolidine scaffold has been validated as a productive pharmacophore for glutaminase 1 (GLS1) inhibition. A closely related compound, (2S)-3-Methoxy-N-[5-[[(3R)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]-2-phenyl-propanamide (exemplified in US10323028 and US10981904), demonstrated an IC50 of 1.6 μM against recombinant human GLS1 in a Glutamate Oxidase/AmplexRed coupled assay . While the target compound lacks the thiadiazole arm and methoxy-propanamide extension, it retains the core pyrrolidine–pyridazine pharmacophore that positions the pyrrolidine nitrogen and pyridazine ring for hinge-region interactions, suggesting it could serve as a minimalist scaffold for GLS1 or related kinase targets .

Glutaminase Inhibition Cancer Metabolism Kinase Inhibition

Recommended Application Scenarios for 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol Based on Quantitative Evidence


Pharmacophore-Oriented Fragment Library Screening for Kinase and GLS1 Targets

The compound's combination of a pyridazine ring (a validated kinase hinge-binder bioisostere), a trifluoromethyl group (enhancing target engagement and metabolic stability), and a single hydrogen-bond donor makes it an ideal minimalist probe for screening against kinase panels and glutaminase isoforms. Procurement for fragment-based drug discovery (FBDD) or scaffold-hopping exercises is supported by the demonstrated GLS1 IC50 of 1.6 μM for a closely related 6-methylpyridazin-3-yl pyrrolidine derivative and by the extensive literature on pyridazine–kinase interactions .

Building Block for Late-Stage Trifluoromethylation-Ready Lead Optimization

The –CF3 group is already installed at the metabolically vulnerable α-position relative to the pyrrolidine nitrogen, and the tertiary hydroxyl group serves as a handle for further derivatization (etherification, esterification, carbamoylation). This makes the compound a strategic intermediate for SAR studies aiming to explore vectors off the 3-position while retaining the metabolic shielding provided by the –CF3 group, a design principle validated across multiple medicinal chemistry campaigns .

Comparative ADME Tool Compound for Fluorine Effect Studies

The calculated ~1 log P unit advantage over the non-fluorinated analog (CAS 1344000-58-3) makes this compound suitable for systematic matched molecular pair (MMP) studies designed to quantify the contribution of a single –CF3 group to permeability, microsomal stability, and plasma protein binding within a pyridazine–pyrrolidine framework. Procurement of both compounds as a pair allows direct attribution of pharmacokinetic differences to the fluorine substituent .

Exploratory Chemistry for Agrochemical Discovery Programs

The insecticidal aryl pyrrolidine patent landscape (e.g., JP2013538222A) demonstrates that pyridazinyl-pyrrolidine derivatives possess activity against resistant pests . The presence of the trifluoromethyl group is a well-precedented strategy in agrochemistry for enhancing both target-site binding and environmental persistence. The compound is thus a viable starting point for agrochemical lead generation programs targeting pest-specific enzymes or receptors.

Quote Request

Request a Quote for 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.